4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

Description

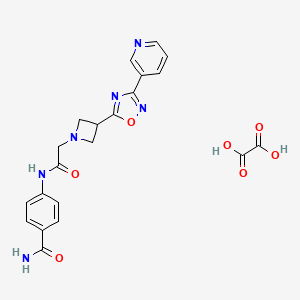

The compound 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a small-molecule organic salt featuring a pyridine-substituted 1,2,4-oxadiazole core linked to an azetidine ring and a benzamide moiety. The oxalate counterion enhances its solubility, a critical factor for bioavailability in pharmaceutical applications. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) being widely employed for accurate determination .

The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which can influence receptor binding. These features position the compound as a candidate for therapeutic targeting, though its specific biological activity remains undefined in the provided evidence.

Properties

IUPAC Name |

oxalic acid;4-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3.C2H2O4/c20-17(27)12-3-5-15(6-4-12)22-16(26)11-25-9-14(10-25)19-23-18(24-28-19)13-2-1-7-21-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2,(H2,20,27)(H,22,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLJNMCAEOWPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

Synthesis of the azetidine ring: The azetidine ring can be synthesized via a [2+2] cycloaddition reaction involving an imine and an alkene.

Coupling of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxadiazole rings.

Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring opening.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.

Reduction: Reduction can result in the formation of secondary amines or alcohols.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine and oxadiazole rings in various chemical environments.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its complex structure allows for multiple points of interaction with biological molecules, enhancing its therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Oxadiazole-Based Derivatives

Key Analogs Identified :

4-(2-(3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate (): Difference: Replaces the pyridin-3-yl group with a 3-(trifluoromethyl)phenyl substituent. This substitution is common in agrochemicals and CNS-targeting drugs due to its stability under physiological conditions .

I-6230 and I-6232 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives; ): Difference: Substitutes the oxadiazole ring with pyridazine (I-6230) or 6-methylpyridazine (I-6232). Impact: Pyridazine rings offer distinct electronic profiles, with reduced planarity compared to oxadiazoles. This may alter binding kinetics in enzyme inhibition, as seen in kinase-targeting agents. Methylation (I-6232) could further modulate steric hindrance and solubility .

Patent Compound (): Structure: Features a 3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl group linked to a morpholinoethyl-imidazolidinedione scaffold. Difference: Incorporates a sulfonylphenoxy group and a trifluoromethylphenyl moiety, alongside a morpholine ring. This design is typical in kinase inhibitors or anti-inflammatory agents .

Functional Group and Bioactivity Trends

Comparative Table :

Key Findings :

- Oxadiazole vs. Pyridazine : Oxadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyridazines.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in enzymes, while polar groups (e.g., morpholine) improve solubility.

- Salt Forms : Oxalate salts (target compound) offer superior crystallinity and dissolution profiles compared to ester derivatives (I-6230 series) but may have pH-dependent stability .

Biological Activity

The compound 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule that incorporates a pyridine ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Structural Overview

The compound features several key structural components:

- Pyridine ring : Known for its role in medicinal chemistry and biological activity.

- 1,2,4-Oxadiazole ring : Associated with various pharmacological properties including antimicrobial and anticancer activities.

- Azetidine moiety : Often used in drug design due to its ability to enhance bioactivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing oxadiazole and pyridine structures. For instance, derivatives of pyridine and oxadiazole have demonstrated significant activity against various bacterial strains.

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| 6e | Mycobacterium tuberculosis | 40.32 |

| 6a | Escherichia coli | 5.00 |

| 6j | Staphylococcus aureus | 3.73 |

These findings suggest that the presence of the pyridine and oxadiazole rings may enhance the antimicrobial efficacy of the compound .

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed on human cell lines to evaluate the safety profile of the compound. The results indicate that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | HEK-293 (human embryonic kidney) | >100 |

| 6e | A549 (lung cancer) | 15.00 |

These results demonstrate that while some compounds show promising biological activity against pathogens, they maintain a favorable safety profile .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes critical for bacterial survival.

- Cell Membrane Disruption : Compounds with similar structures have been shown to disrupt bacterial cell membranes, leading to cell death.

Case Studies

Recent research has focused on synthesizing and evaluating derivatives of this compound. One study synthesized several derivatives and tested their activity against Mycobacterium tuberculosis, revealing significant variations in efficacy based on structural modifications.

Example Case Study

In a comparative study of various derivatives:

- Compound 6e showed an IC90 value of 40.32 μM , indicating strong activity against Mycobacterium tuberculosis.

- Structural modifications such as substituents on the pyridine ring significantly influenced the overall potency.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-(2-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides) .

- Azetidine functionalization : Nucleophilic substitution or coupling reactions to introduce the azetidine moiety .

- Amide bond formation : Activation of the carboxylic acid group (e.g., via HATU/DIPEA) for coupling with the benzamide fragment .

Q. Optimization strategies :

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regioselectivity of the oxadiazole ring and azetidine substitution patterns. For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm, while azetidine protons appear as multiplet signals near δ 3.5–4.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns aligned with the molecular formula .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity and selectivity of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole/azetidine core and target active sites (e.g., kinase domains). Pay attention to hydrogen bonding with the pyridinyl nitrogen and hydrophobic interactions with the benzamide group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability and conformational changes .

- Free Energy Perturbation (FEP) : Quantify relative binding affinities for analogs with minor structural modifications .

Q. What strategies resolve contradictory bioactivity data across different in vitro assays for this compound?

Methodological Answer:

- Orthogonal Assays : Validate results using distinct methodologies (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out assay-specific artifacts .

- Condition Screening : Test variables such as buffer pH, ionic strength, and reducing agents (e.g., DTT) to identify assay conditions influencing activity .

- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate structural features with divergent bioactivity profiles across datasets .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity during synthesis?

Methodological Answer:

- Flow Chemistry : Utilize continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat/mass transfer and reduce racemization .

- Catalyst Immobilization : Employ heterogeneous catalysts (e.g., polymer-supported Pd) for azetidine coupling to minimize metal leaching and improve recyclability .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect chiral intermediates in real time .

Q. What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .

- pH-Rate Profiling : Determine degradation kinetics in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8) environments. Use Arrhenius plots to extrapolate shelf-life .

- Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, PVP) using DSC (Differential Scanning Calorimetry) to identify interactions .

Data Analysis and Theoretical Questions

Q. How can quantum chemical calculations elucidate the electronic properties of the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Compute HOMO/LUMO energies (e.g., B3LYP/6-31G*) to predict redox behavior and charge distribution. The oxadiazole ring often exhibits electron-deficient properties, influencing π-π stacking interactions .

- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing the oxadiazole-azetidine linkage .

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC₅₀/IC₅₀ values .

- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies .

- ANCOVA (Analysis of Covariance) : Adjust for covariates (e.g., animal weight, baseline enzyme activity) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.